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8-aminoquinazolin-4(3H)-one

PARP-1 inhibition DNA damage repair anticancer lead optimization

8-Aminoquinazolin-4(3H)-one (CAS 130148-49-1, molecular formula C₈H₇N₃O, MW 161.16) is an amino-substituted quinazolin-4(3H)-one heterocycle that serves as both a direct pharmacophore and a versatile synthetic intermediate. The compound was first characterized as a tight-binding ligand of human erythrocyte purine nucleoside phosphorylase (PNPase), where the 8-amino group engages in a critical hydrogen-bond interaction with enzyme-bound phosphate, confirming that the quinazolin-4(3H)-one scaffold occupies the active site in a purine-substrate-like binding mode.

Molecular Formula C8H7N3O
Molecular Weight 161.164
CAS No. 130148-49-1
Cat. No. B2744143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-aminoquinazolin-4(3H)-one
CAS130148-49-1
Molecular FormulaC8H7N3O
Molecular Weight161.164
Structural Identifiers
SMILESC1=CC2=C(C(=C1)N)N=CNC2=O
InChIInChI=1S/C8H7N3O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4H,9H2,(H,10,11,12)
InChIKeyPYVNSJBGHICCFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Aminoquinazolin-4(3H)-one (CAS 130148-49-1): A Dual-Target Quinazolinone Scaffold for PARP-1 and Purine Nucleoside Phosphorylase Inhibitor Development


8-Aminoquinazolin-4(3H)-one (CAS 130148-49-1, molecular formula C₈H₇N₃O, MW 161.16) is an amino-substituted quinazolin-4(3H)-one heterocycle that serves as both a direct pharmacophore and a versatile synthetic intermediate. The compound was first characterized as a tight-binding ligand of human erythrocyte purine nucleoside phosphorylase (PNPase), where the 8-amino group engages in a critical hydrogen-bond interaction with enzyme-bound phosphate, confirming that the quinazolin-4(3H)-one scaffold occupies the active site in a purine-substrate-like binding mode [1]. Subsequently, systematic SAR studies demonstrated that introduction of the 8-amino substituent onto the quinazolin-4(3H)-one core transforms a weak PARP-1 inhibitor (unsubstituted scaffold IC₅₀ = 5.75 μM) into a submicromolar PARP-1 inhibitor (IC₅₀ = 0.76 μM), establishing the 8-position as one of only two positions (alongside C-2) that favorably modulate PARP-1 inhibitory activity [2]. This dual-target ligand profile, combined with a molecular weight of only 161 Da that leaves substantial room for further derivatization, distinguishes 8-aminoquinazolin-4(3H)-one from many other amino-heterocycle building blocks used in medicinal chemistry.

Why Generic Quinazolinone Substitution Fails: Position-Dependent SAR and Divergent Target Engagement of 8-Aminoquinazolin-4(3H)-one


The quinazolin-4(3H)-one scaffold is frequently treated as a commoditized heterocyclic core, yet the position of amino substitution dictates both the magnitude and the direction of biological activity. Systematic SAR evaluation of the quinazolin-4(3H)-one ring at positions 2 and 5 through 8 revealed that only substitutions at the 2- and 8-positions produce meaningful improvements in PARP-1 inhibitory potency; substitutions at the 5-, 6-, or 7-positions do not confer comparable gains [1]. Consequently, the 7-amino positional isomer (CAS 90004-09-4) cannot be assumed to deliver equivalent PARP-1 pharmacology. Furthermore, the 8-amino group is not merely a potency-enhancing substituent—it also encodes a distinct target-engagement profile: the amine-phosphate interaction within the PNPase active site that was first observed with 8-aminoquinazolin-4(3H)-one is structurally specific and cannot be replicated by other hydrogen-bond donors placed at different ring positions [2]. Even among 8-substituted analogs, the nature of the substituent matters critically: replacement of the 8-amino group with an 8-hydroxy group (as in NU1025, CAS 90417-38-2) yields comparable PARP enzyme inhibition (IC₅₀ = 400 nM) but eliminates the primary amine handle required for further N-derivatization chemistries such as reductive amination, amide coupling, or urea formation that are essential for lead optimization campaigns [3]. These position-, substituent-, and target-specific SAR features make generic replacement of 8-aminoquinazolin-4(3H)-one with other aminoquinazolinone isomers or analogs scientifically indefensible without confirmatory biochemical profiling.

Quantitative Differentiation Evidence for 8-Aminoquinazolin-4(3H)-one: Head-to-Head Comparator Data Across PARP-1, PNPase, and DNA-PK Targets


PARP-1 Enzyme Inhibition: 7.6-Fold Potency Gain over Unsubstituted Quinazolin-4(3H)-one Scaffold

In the same study, under identical assay conditions, unsubstituted quinazolin-4(3H)-one exhibited PARP-1 inhibitory activity with an IC₅₀ of 5.75 μM. Introduction of a single amino group at the 8-position (compound 22, corresponding to 8-aminoquinazolin-4(3H)-one) improved potency to IC₅₀ = 0.76 μM, representing a 7.6-fold enhancement with a molecular weight increase of only 16 Da (from 145.1 to 161.2) [1]. Further combination of the 8-amino substituent with a 2-methyl group yielded compound 31 [8-amino-2-methylquinazolin-4(3H)-one] with IC₅₀ = 0.4 μM, a 14.4-fold improvement over the parent scaffold [1]. This demonstrates that 8-amino substitution is the key enabler of submicromolar activity and that the 8-amino compound serves as the essential intermediate for achieving even higher potency.

PARP-1 inhibition DNA damage repair anticancer lead optimization

Cellular Selectivity: 8-Amino-2-methylquinazolin-4(3H)-one Demonstrates >10-Fold Selectivity for Brca1-Deficient Cancer Cells

The 8-amino-2-methylquinazolin-4(3H)-one derivative (compound 31), which is directly accessible from 8-aminoquinazolin-4(3H)-one via a single methylation step, inhibited proliferation of Brca1-deficient cells with an IC₅₀ of 49.0 μM and displayed greater than 10-fold selectivity over wild-type counterparts [1]. This selectivity window is a hallmark of PARP inhibitor-mediated synthetic lethality and demonstrates that the 8-amino substitution, when elaborated with a 2-methyl group, confers a cellular selectivity profile consistent with a targeted anticancer mechanism rather than non-selective cytotoxicity. The unsubstituted quinazolin-4(3H)-one parent compound was not profiled in this cellular assay, underscoring that the 8-amino group is a prerequisite for achieving the potency threshold required for meaningful cellular activity.

synthetic lethality Brca1-deficient cancer PARP inhibitor selectivity

Purine Nucleoside Phosphorylase (PNPase) Binding: 8-Aminoquinazolin-4(3H)-one Binds as Tightly as the Natural Substrate Hypoxanthine

The base form of 8-aminoquinazolin-4(3H)-one binds to the PNPase active site as tightly as hypoxanthine, the natural purine substrate of the enzyme . This binding is mediated by a specific hydrogen-bond interaction between the 8-amino group and enzyme-bound phosphate, a contact that was independently confirmed in the Dempcy & Skibo (1991) rational design study [1]. In contrast, the corresponding ribofuranosyl nucleoside derivative (8-(ribofuranosylamino)quinazolin-4(3H)-one, compound 2) does not undergo phosphorolysis by PNPase, indicating that the free base form—not the nucleoside conjugate—is the species responsible for tight active-site engagement . Hypoxanthine itself is not a practical PNP inhibitor (Kₘ for human PNP ≈ 10–50 μM), making 8-aminoquinazolin-4(3H)-one a useful non-hydrolyzable purine mimetic for inhibitor design.

purine nucleoside phosphorylase PNP inhibition T-cell malignancy

Position-Specific SAR: Substitutions at the 8-Position Are Among the Only Two Sites Favorable for PARP-1 Potency Improvement

Systematic SAR exploration at positions 2 and 5 through 8 of the quinazolin-4(3H)-one scaffold identified that only substitutions at the 2- and 8-positions were favorable for improving PARP-1 inhibitory activity [1]. Substitutions at positions 5, 6, and 7 did not yield comparable improvements. This positional selectivity establishes that the 8-position is a critical vector for potency optimization. Furthermore, the 8-amino group was specifically highlighted as producing compound 22 with IC₅₀ = 0.76 μM, a finding that was rationalized through docking studies showing productive interactions within the PARP-1 nicotinamide-binding pocket [1]. A more recent 2025 study on tankyrase (TNKS2), another member of the PARP family, independently confirmed that substitutions at the C-8 position of quinazolin-4-ones improve the potency of nicotinamide site-binding inhibitors, with X-ray crystallography demonstrating that C-8 nitro and diol substituents engage in new interactions with the target [2]. This convergent evidence across two PARP family targets underscores that the 8-position is a pharmacophoric hotspot on the quinazolin-4(3H)-one scaffold.

structure-activity relationship quinazolinone SAR PARP-1 lead optimization

Tautomerization-Driven Loss of DNA-PK Activity: 8-Aminoquinazolin-4-one Derivatives Diverge from Benzoxazine Analogs

A series of 8-(N-substituted)-2-morpholino-quinazolines synthesized from 8-amino-2-morpholino-quinazolin-4-one precursors were assayed for DNA-PK and PI3K activity. Notably, the quinazolin-4-one-derived compounds (3a–d and 5a–d) showed loss of DNA-dependent protein kinase activity, which was attributed to tautomerization of the quinazolin-4-one ring to the aromatic 4-hydroxy (enol) tautomer—a phenomenon that does not occur in the corresponding 1,3-benzoxazine inhibitors [1]. This tautomerization alters the conformation and binding position, reducing compound-receptor hydrogen bonding of the morpholine oxygen and 4-carbonyl oxygen that are critical for DNA-PK engagement. The hetero-aromatic compounds 7a–e and 9 also lacked DNA-PK activity at 10 μM, further supporting the tautomerization hypothesis [1]. However, selected 8-substituted derivatives retained selective PI3Kδ and PI3Kβ inhibitory activity: compound 5a (8-N-substituted, R=CH₂Ph) showed 69% inhibition of PI3Kβ at 10 μM, and compound 7c (R=CH₂(pyridin-4-yl)) displayed 80% inhibition of PI3Kδ at 10 μM [1].

DNA-PK inhibition PI3K inhibition quinazolinone tautomerization

Procurement-Relevant Application Scenarios for 8-Aminoquinazolin-4(3H)-one: Where Quantitative Differentiation Drives Scientific Selection


PARP-1 Inhibitor Lead Optimization: Direct Entry into Submicromolar Potency Without Scaffold Synthesis

In PARP-1 drug discovery programs, 8-aminoquinazolin-4(3H)-one provides an immediate submicromolar starting point (IC₅₀ = 0.76 μM) that is 7.6-fold more potent than the unsubstituted quinazolin-4(3H)-one scaffold [1]. Purchasing the pre-formed 8-amino derivative eliminates the need for a multi-step synthesis involving nitration, reduction, and purification of the 8-amino intermediate from substituted anthranilic acid precursors—a sequence that typically requires 2–3 synthetic steps and carries cumulative yield losses. The free 8-NH₂ group then enables rapid parallel derivatization (amide formation, reductive amination, sulfonamide synthesis) to explore vectors extending from the 8-position into the PARP-1 adenine-ribose binding subpocket, a strategy validated by docking studies with compound 31 [1]. For groups planning to synthesize compound collections, sourcing 8-aminoquinazolin-4(3H)-one as a single validated intermediate rather than building the scaffold in-house reduces synthetic risk and accelerates SAR timeline generation.

Purine Nucleoside Phosphorylase (PNP) Inhibitor Design: Non-Hydrolyzable Hypoxanthine Mimetic

8-Aminoquinazolin-4(3H)-one binds to the PNPase active site with affinity comparable to the natural substrate hypoxanthine, yet it is not susceptible to phosphorolytic cleavage [1]. This makes it an ideal non-hydrolyzable purine mimetic core for designing PNP inhibitors targeting T-cell malignancies, gout, or autoimmune disorders. Unlike hypoxanthine-based probes that undergo rapid metabolic turnover in cellular assays, 8-aminoquinazolin-4(3H)-one provides a stable scaffold that can be elaborated at the 2-position or via the 8-amino group to improve potency and pharmacokinetic properties. The critical amine-phosphate interaction with enzyme-bound phosphate, confirmed in the Dempcy & Skibo (1991) study, provides a structurally defined binding anchor that can guide computational design [2]. For medicinal chemistry groups initiating PNP inhibitor programs, procuring 8-aminoquinazolin-4(3H)-one offers a head start over synthesizing the core from 2,4-diaminobenzoic acid or related precursors.

PI3K Isoform-Selective Probe Development: Exploiting Tautomerization-Driven DNA-PK Counter-Selectivity

For kinase inhibitor discovery programs targeting Class I PI3K isoforms (especially PI3Kβ and PI3Kδ) where DNA-PK counter-screening is mandatory, 8-aminoquinazolin-4(3H)-one-derived 2-morpholino-quinazolines offer a built-in selectivity advantage: tautomerization of the quinazolin-4-one ring to the aromatic enol form abrogates DNA-PK activity while retaining PI3K isoform inhibition [1]. Specifically, 8-(N-substituted) derivatives demonstrated 69% PI3Kβ inhibition (compound 5a, R=CH₂Ph) and 80% PI3Kδ inhibition (compound 7c, R=CH₂(pyridin-4-yl)) at 10 μM, with no detectable DNA-PK inhibition [1]. This tautomerization-based selectivity filter is unique to the quinazolin-4-one scaffold and is absent in 1,3-benzoxazine analogs. Procurement of 8-aminoquinazolin-4(3H)-one as the key synthetic intermediate enables the preparation of focused libraries exploring N-substitution diversity at the 8-position for PI3K isoform selectivity profiling.

Synthetic Lethality Validation: Brca1-Deficient Cancer Cell Screening with 2-Methyl-8-amino Derivative

The 8-amino-2-methylquinazolin-4(3H)-one derivative (compound 31), accessible from 8-aminoquinazolin-4(3H)-one via a single 2-methylation step, demonstrated >10-fold selective antiproliferative activity against Brca1-deficient cells (IC₅₀ = 49.0 μM) compared to wild-type counterparts [1]. This selectivity pattern is characteristic of PARP inhibitor-mediated synthetic lethality and validates the 8-aminoquinazolin-4(3H)-one pharmacophore in a disease-relevant cellular context. For academic screening centers and biotech companies conducting synthetic lethality screens, purchasing 8-aminoquinazolin-4(3H)-one as a commercial building block—rather than synthesizing it from 2-amino-5-nitrobenzoic acid in multiple steps—enables rapid preparation of the 2-methyl derivative and other 2-substituted analogs for Brca1/2-deficient cell line profiling, accelerating the validation of PARP-1-dependent synthetic lethality hypotheses.

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